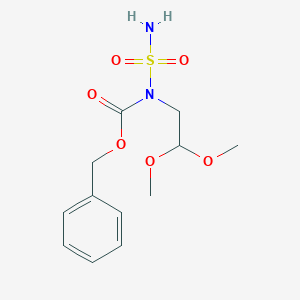![molecular formula C12H17ClF3NO2 B1485874 1-[4-(2-Methoxyethoxy)-3-trifluoromethylphenyl]-ethylamine hydrochloride CAS No. 2206608-09-3](/img/structure/B1485874.png)
1-[4-(2-Methoxyethoxy)-3-trifluoromethylphenyl]-ethylamine hydrochloride
Overview
Description
1-[4-(2-Methoxyethoxy)-3-trifluoromethylphenyl]-ethylamine hydrochloride (1-MTE-3-TFMPE-HCl) is an organic compound with the molecular formula C10H14ClF3NO2. It is a colorless crystalline solid that is soluble in water and ethanol. 1-MTE-3-TFMPE-HCl is an important synthetic intermediate in the production of several pharmaceuticals and agrochemicals. It is also used as a reagent in various laboratory experiments.
Scientific Research Applications
1-MTE-3-TFMPE-HCl has a variety of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a reactant in the synthesis of pharmaceuticals and agrochemicals. It is also used in the synthesis of materials for medical devices, such as drug-eluting stents.
Mechanism Of Action
1-MTE-3-TFMPE-HCl acts as a proton donor, donating a proton to the substrate molecule. This protonation activates the substrate, allowing it to react with other molecules. The proton donation also stabilizes the transition state of the reaction, increasing the reaction rate.
Biochemical And Physiological Effects
1-MTE-3-TFMPE-HCl has no known biochemical or physiological effects. It is not known to be toxic or carcinogenic.
Advantages And Limitations For Lab Experiments
1-MTE-3-TFMPE-HCl has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is soluble in both water and ethanol, making it easy to work with. It also has a low melting point, which makes it easy to handle. However, it is not very stable, and it can decompose in the presence of heat or light.
Future Directions
1-MTE-3-TFMPE-HCl has potential for use in the synthesis of a wide range of compounds, including pharmaceuticals and agrochemicals. It could also be used in the development of medical devices, such as drug-eluting stents. Additionally, it could be used in the synthesis of polymers, and in the development of new catalysts for organic synthesis. Finally, it could be used in the development of new materials for use in biotechnology and nanotechnology.
properties
IUPAC Name |
1-[4-(2-methoxyethoxy)-3-(trifluoromethyl)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3NO2.ClH/c1-8(16)9-3-4-11(18-6-5-17-2)10(7-9)12(13,14)15;/h3-4,7-8H,5-6,16H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXXTFYRNVBSPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OCCOC)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Methoxyethoxy)-3-trifluoromethylphenyl]-ethylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-ethyl-N-[(1-fluorocyclopentyl)methyl]aniline](/img/structure/B1485795.png)
![2-ethyl-N-[(1R,2R)-2-fluorocyclopentyl]aniline](/img/structure/B1485798.png)

![(3R,4R)-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]oxolan-3-ol](/img/structure/B1485804.png)
![(3R,4R)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]oxolan-3-ol](/img/structure/B1485805.png)
![2-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}-5-methylpyrimidin-4-ol](/img/structure/B1485806.png)
![N-[(1R,2R)-2-fluorocyclohexyl]-4-methoxyaniline](/img/structure/B1485807.png)



![N-[(1R,2R)-2-fluorocyclopentyl]-4-methylaniline](/img/structure/B1485811.png)